3-{2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octan-4-yl}propanoic acid
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Overview
Description
3-{2-[(tert-butoxy)carbonyl]-2-azabicyclo[222]octan-4-yl}propanoic acid is a complex organic compound featuring a bicyclic structure with a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octan-4-yl}propanoic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the formation of the bicyclic core, followed by the introduction of the Boc protecting group and the propanoic acid moiety. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. The choice of solvents, reagents, and purification methods is crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-{2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octan-4-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
3-{2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octan-4-yl}propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for designing new compounds.
Biology: The compound can be utilized in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-{2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octan-4-yl}propanoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The Boc protecting group can be selectively removed under acidic conditions, revealing reactive sites that can participate in further chemical reactions. The bicyclic structure provides rigidity and specificity in binding interactions, making it a valuable tool in molecular design.
Comparison with Similar Compounds
Similar Compounds
2-azabicyclo[2.2.2]octane derivatives: These compounds share the bicyclic core structure but differ in their substituents and functional groups.
tert-Butoxycarbonyl (Boc) protected amino acids: These compounds feature the Boc protecting group but have different core structures.
Uniqueness
3-{2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octan-4-yl}propanoic acid is unique due to its combination of a bicyclic core and a Boc protecting group, which provides both structural rigidity and chemical versatility. This makes it particularly useful in applications requiring precise molecular interactions and stability.
Properties
CAS No. |
2731007-41-1 |
---|---|
Molecular Formula |
C15H25NO4 |
Molecular Weight |
283.4 |
Purity |
95 |
Origin of Product |
United States |
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